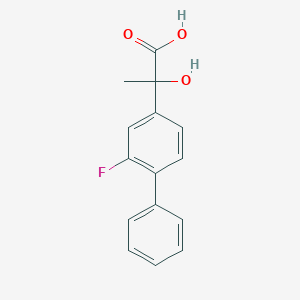

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Übersicht

Beschreibung

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (molecular formula: C₁₅H₁₃FO₃, molecular weight: 260.26 g/mol) is a fluorinated biphenyl propanoic acid derivative characterized by a hydroxyl group at the β-position of the propanoic acid moiety and a fluorine atom at the ortho position of the biphenyl system. It is a chiral compound, with the (2R)-enantiomer being pharmacologically active and marketed under names such as Flurbiprofen (a nonsteroidal anti-inflammatory drug, NSAID) and Tarenflurbil (investigated for Alzheimer’s disease) . Its structure combines a biphenyl scaffold with fluorine and hydroxyl substituents, which confer unique physicochemical and biological properties, including enhanced lipophilicity, metabolic stability, and target-binding affinity .

Vorbereitungsmethoden

Palladium-Catalyzed Suzuki-Miyaura Coupling

A green chemistry approach developed in CN112225657A uses Pd/C and phenylboronic acid in aqueous solvents :

-

Reaction Setup : 2-(3-Fluoro-4-bromophenyl)propionic acid reacts with phenylboronic acid in water with Na₂CO₃ and 0.1–0.5 wt% Pd/C at reflux (100°C) for 6 hours.

-

Catalyst Reusability : Pd/C is recovered and reused four times with <5% yield reduction .

-

Purification : The crude product is crystallized using ethanol/water (1:1), achieving >99.5% HPLC purity .

Key Data

-

Molar Ratio (Acid:Boronic Acid): 1:1.2

Advantages : Avoids toxic solvents (e.g., benzene) and enables catalyst recycling.

Limitations : Requires precise pH control during crystallization.

Kinetic Resolution Using Chiral Catalysts

A chiral synthesis method from Molecules (2012) resolves racemic 2-aryl-2-fluoropropanoic acids via acyl-transfer catalysis :

-

Catalyst System : (+)-Benzotetramisole (BTM) and pivalic anhydride in dichloromethane or THF.

-

Reaction : Racemic substrate reacts with bis(α-naphthyl)methanol, yielding enantiomerically enriched (S)-ester and (R)-acid.

-

Selectivity : Enantiomeric excess (ee) of 87–92% and selectivity factor (s) of 24–36 .

Optimized Conditions

| Solvent | ee of Ester (%) | ee of Acid (%) | Selectivity (s) |

|---|---|---|---|

| CH₂Cl₂ | 91 | 11 | 24 |

| Et₂O | 87 | 70 | 31 |

Advantages : Produces enantiopure material for pharmaceutical applications.

Limitations : Low yields (13–47%) and high catalyst loading (5 mol%) .

Industrial-Scale Production

Tubular reactor systems are employed for continuous synthesis :

-

Process : 2-(2-Fluorobiphenyl-4-yl)magnesium bromide reacts with 2-bromopropionic acid in a nickel-catalyzed flow reactor.

-

Conditions : 180–200°C, 10–15 bar pressure, residence time ≤30 minutes.

Quality Control

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nickel-Catalyzed | 56–94 | 95–98 | High | Moderate (Zn waste) |

| Pd/C Coupling | 85–94 | 99.5 | High | Low (aqueous solvent) |

| Kinetic Resolution | 13–47 | 87–92 | Low | High (organic waste) |

| Industrial Flow | 85–90 | 99 | Very High | Low |

Challenges and Solutions

-

Bromination Toxicity : Early methods using bromine (CN106496016A) were replaced by safer Pd/C coupling .

-

Decarboxylation Stability : Microwave-assisted decarboxylation (US4266069) reduces reaction time from 8 hours to 30 minutes .

-

Enantiomer Separation : Crystallization with ethanol/water mixtures achieves >99% diastereomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.

Substitution: This compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include derivatives with different functional groups, such as ketones, alcohols, and substituted biphenyl compounds .

Wissenschaftliche Forschungsanwendungen

Overview

This compound is characterized by its biphenyl structure with a fluorine atom and a hydroxypropanoic acid group. It exhibits anti-inflammatory, analgesic, and antipyretic properties, making it valuable in the development of non-steroidal anti-inflammatory drugs (NSAIDs) for treating conditions such as arthritis and pain relief.

Biochemical Properties

The compound interacts with several key enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : Influences endocannabinoid metabolism.

- COX-2 : Specifically targets inflammatory pathways.

Pharmacokinetics :

- Rapid absorption with a half-life that is independent of the dose, indicating consistent pharmacological effects across different concentrations .

Scientific Research Applications

The applications of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid span multiple domains:

Pharmaceutical Development

- NSAIDs : Used in the formulation of new NSAIDs aimed at providing effective pain relief with fewer side effects compared to traditional options.

- Anti-inflammatory Agents : Investigated for its potential to treat chronic inflammatory diseases.

Biochemical Research

- Studied for its role in modulating biochemical pathways related to inflammation and pain.

- Research indicates its potential effects on cellular signaling pathways influenced by COX-derived lipids .

Chemical Synthesis

- Serves as a building block for synthesizing more complex molecules in organic chemistry, contributing to the development of novel therapeutic agents .

Case Studies

Preparation Methods

The synthesis of this compound typically involves:

Wirkmechanismus

The mechanism of action of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Impurities

Key structural analogs and impurities of 2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid include:

Key Observations :

- The hydroxyl group in this compound enhances hydrogen-bonding interactions with cyclooxygenase (COX) enzymes, improving NSAID activity compared to non-hydroxylated analogs like (2RS)-2-(biphenyl-4-yl)propanoic acid .

- Fluorine positioning significantly affects target selectivity. For example, para-fluorinated analogs exhibit weaker COX-2 inhibition than the ortho-fluorinated parent compound due to steric and electronic mismatches .

- Chlorine substitution (e.g., in 2-(2-chloro-4-fluorophenyl)propanoic acid) increases lipophilicity and agrochemical efficacy but reduces anti-inflammatory activity due to altered target binding .

Halogen Substitution Effects

Fluorine and chlorine substituents influence reactivity and bioactivity:

| Compound | Halogen Substituent | Key Impact | |

|---|---|---|---|

| This compound | Ortho-F | Enhanced metabolic stability and COX affinity | |

| 2-(4-Fluorophenyl)propanoic Acid | Para-F | Reduced COX-2 inhibition | |

| 2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid | Bromo + Fluoro | Improved analgesic potency but higher toxicity |

Fluorine’s electronegativity and small atomic radius minimize steric hindrance while increasing binding affinity to hydrophobic enzyme pockets. In contrast, bulkier halogens like bromine improve potency but may elevate toxicity .

Hydroxyl Group Contribution

The β-hydroxyl group distinguishes this compound from non-hydroxylated NSAIDs:

The hydroxyl group facilitates chiral recognition by COX enzymes, enabling enantioselective inhibition. Its absence in ibuprofen and related compounds results in broader, less potent activity .

Comparison with Non-Fluorinated Propanoic Acids

Fluorination and hydroxylation synergistically improve target engagement and pharmacokinetic profiles compared to non-fluorinated analogs .

Biologische Aktivität

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, also known as a flurbiprofen derivative, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H13FO3

- Molecular Weight : 260.26 g/mol

- CAS Number : 61466-95-3

The biological activity of this compound is primarily attributed to its role as an anti-inflammatory agent. It is structurally related to flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), which inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling.

Key Mechanisms:

- COX Inhibition : The compound exhibits selective inhibition of COX-1 and COX-2 enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .

- Urease Inhibition : Recent studies indicate that derivatives of flurbiprofen can inhibit urease activity, which is significant in managing conditions like urinary tract infections .

Biological Activity and Therapeutic Applications

The compound has demonstrated various biological activities through in vitro and in vivo studies:

Anti-inflammatory Effects

Research has shown that this compound significantly reduces inflammation markers in animal models. Its efficacy is comparable to established NSAIDs, making it a candidate for treating inflammatory diseases such as arthritis.

Urease Inhibition

A study evaluated the urease inhibitory activity of synthesized derivatives from flurbiprofen, highlighting that compounds with biphenyl structures exhibit promising urease inhibition with IC50 values ranging from 18.92 μM to 90.75 μM . This suggests potential applications in treating conditions associated with urease-producing bacteria.

Case Studies

-

In Vitro Studies : A series of experiments were conducted to assess the anti-inflammatory properties of the compound using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) when treated with varying concentrations of the compound.

Concentration (µM) IL-6 Reduction (%) TNF-alpha Reduction (%) 10 30 25 50 55 50 100 70 65 - Animal Models : In a rat model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain behavior compared to control groups receiving placebo treatments.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the stereochemical purity of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid?

To ensure enantiomeric purity, researchers should employ chiral high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralpak® IC or OD-H columns). Polarimetric detection or circular dichroism (CD) spectroscopy can complement this to confirm optical activity. X-ray crystallography using programs like SHELXL (for small-molecule refinement) is critical for absolute configuration determination, particularly when resolving racemic mixtures . Nuclear magnetic resonance (NMR) spectroscopy, especially -NMR, can distinguish diastereomers if derivatized with chiral agents.

Q. How can synthesis protocols be optimized to minimize impurities such as (2RS)-2-(Biphenyl-4-yl)propanoic acid?

Key impurities like (2RS)-2-(Biphenyl-4-yl)propanoic acid (CAS 6341-72-6) arise from incomplete fluorination or dehydroxylation. Optimization strategies include:

- Catalytic Fluorination : Use palladium-catalyzed cross-coupling reactions to ensure regioselective introduction of fluorine at the biphenyl-2-position .

- Reaction Monitoring : Implement real-time HPLC-MS to track intermediate formation and adjust reaction conditions (e.g., temperature, stoichiometry).

- Purification : Employ recrystallization with solvents like ethyl acetate/hexane mixtures to isolate the target compound from structurally similar byproducts .

| Common Impurities (EP Standards) | CAS Number | Source |

|---|---|---|

| (2RS)-2-(Biphenyl-4-yl)propanoic Acid | 6341-72-6 | |

| (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid | 61466-95-3 | |

| (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid | 60057-62-7 |

Advanced Research Questions

Q. What experimental strategies resolve enantiomers of this compound, and how does stereochemistry affect biological activity?

The R-enantiomer (Tarenflurbil, CAS 51543-40-9) exhibits distinct pharmacological properties compared to the S-form (Esflurbiprofen, CAS 51543-39-6). Resolution methods include:

- Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic ester precursor .

- Chiral Auxiliaries : Synthesize diastereomeric intermediates via (R)- or (S)-1-phenylethylamine derivatives for crystallization-based separation.

Biological activity differences stem from enantiomer-specific binding to cyclooxygenase (COX) isoforms. The R-form shows reduced COX inhibition but potential neuroprotective effects in Alzheimer’s models, while the S-form is a potent NSAID .

Q. How can computational models predict binding affinities of enantiomers to target proteins?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER, GROMACS) are used to study enantiomer-protein interactions. Key steps:

- Protein Preparation : Retrieve COX-2 structures (PDB: 5KIR) and optimize protonation states.

- Docking : Compare binding poses and free energy (ΔG) values for R- vs S-enantiomers.

- MD Analysis : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues (e.g., Arg120, Tyr355) influencing enantioselectivity .

Q. What stability-indicating methods are suitable for detecting degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) coupled with UPLC-PDA-MS/MS can identify major degradation pathways. Example findings:

- Acidic Hydrolysis : Forms 2-(2-Fluorobiphenyl-4-yl)propanoic acid via dehydroxylation.

- Oxidative Stress : Generates quinone-like derivatives detectable at 254 nm.

Method validation should follow ICH Q2(R1) guidelines, ensuring specificity, linearity (R > 0.995), and LOQ ≤ 0.05% .

Q. Methodological Notes

- Stereochemical Analysis : Always correlate chiral HPLC retention times with X-ray crystallography data to avoid misassignment .

- Impurity Synthesis : Prepare reference standards (e.g., via controlled oxidation of the parent compound) to validate analytical methods .

- In Silico Tools : Use Gaussian for DFT calculations to predict NMR shifts and verify synthetic intermediates .

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZESXUMKHKBMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61466-95-3 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-FLUOROBIPHENYL-4-YL)-2-HYDROXYPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y898P9RJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.